Docosapentaenoic acid-d5

Description

Properties

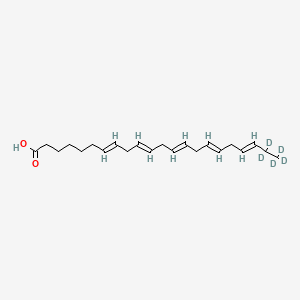

Molecular Formula |

C22H34O2 |

|---|---|

Molecular Weight |

335.5 g/mol |

IUPAC Name |

(7E,10E,13E,16E,19E)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoic acid |

InChI |

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+/i1D3,2D2 |

InChI Key |

YUFFSWGQGVEMMI-HRBUJVNCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Unseen Guardian: A Technical Guide to the Biological Role of Deuterated Docosapentaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid (PUFA), is increasingly recognized for its significant biological activities, including potent anti-inflammatory and neuroprotective effects. The strategic replacement of hydrogen atoms with deuterium (B1214612) at key positions within the DPA molecule—creating deuterated DPA (D-DPA)—offers a novel therapeutic approach to mitigate cellular damage. This technical guide provides a comprehensive overview of the biological role of D-DPA, grounded in the established functions of native DPA and the proven mechanism of action of other deuterated PUFAs. By leveraging the kinetic isotope effect, D-DPA is engineered to resist lipid peroxidation, a key driver of cellular damage in a range of pathologies. This document details the metabolic fate of DPA, the mechanism of action of deuterated PUFAs, and the anticipated therapeutic benefits of D-DPA. Furthermore, it provides detailed experimental protocols for the synthesis and analysis of deuterated fatty acids and summarizes key quantitative data from relevant studies.

Introduction to Docosapentaenoic Acid (DPA)

Docosapentaenoic acid (DPA; 22:5n-3) is a long-chain omega-3 polyunsaturated fatty acid that serves as an intermediate in the metabolic pathway between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] While historically less studied than EPA and DHA, recent research has highlighted DPA's unique and potent biological activities.[2][3]

Metabolism and Bioavailability

DPA is obtained through the diet, primarily from fatty fish and seal oil, or through the elongation of EPA in the body.[1] It can be retro-converted to EPA and also serves as a precursor for the synthesis of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, which play a crucial role in the resolution of inflammation.[4] Studies in rats have shown that dietary DPA is effectively incorporated into various tissues, including the liver, heart, and kidneys, where it can be further metabolized.[5]

Biological Functions of DPA

DPA exhibits a range of biological functions, with notable effects on inflammation, cardiovascular health, and neuronal function.

-

Anti-inflammatory Properties: DPA has demonstrated potent anti-inflammatory effects, in some cases exceeding those of EPA and DHA.[6] It can modulate the expression of inflammatory genes and influence the production of pro- and anti-inflammatory eicosanoids.[5]

-

Neuroprotection: DPA plays a role in neuroprotection by modulating microglia polarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This action is mediated through the inhibition of the NF-κB and MAPK p38 signaling pathways and the activation of the BDNF/TrkB-PI3K/AKT pathway.

-

Cardiovascular Health: DPA supplementation has been associated with improvements in plasma lipid profiles, including a reduction in triglycerides and total cholesterol.[5]

The Role of Deuteration in PUFA Stability

Polyunsaturated fatty acids are highly susceptible to oxidation by reactive oxygen species (ROS), a process known as lipid peroxidation. This chain reaction can lead to cellular damage and is implicated in the pathophysiology of numerous diseases.

The Mechanism of Lipid Peroxidation

Lipid peroxidation is a free radical-driven chain reaction that involves three main stages:

-

Initiation: A reactive oxygen species abstracts a hydrogen atom from a bis-allylic position of a PUFA, forming a lipid radical.

-

Propagation: The lipid radical reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen atom from another PUFA, propagating the chain reaction.

-

Termination: The reaction ceases when two radicals combine to form a non-radical species.

The Kinetic Isotope Effect of Deuterium

The substitution of hydrogen with its heavier, stable isotope, deuterium, at the vulnerable bis-allylic sites of PUFAs significantly slows down the rate of lipid peroxidation. This is due to the kinetic isotope effect , where the stronger carbon-deuterium (C-D) bond requires more energy to break than a carbon-hydrogen (C-H) bond.[7][8] By retarding the initial hydrogen abstraction step, deuteration effectively inhibits the entire lipid peroxidation cascade.[7][8] This protective mechanism has been extensively demonstrated for deuterated DHA (D-DHA) in various preclinical models of disease.[9][10]

Deuterated Docosapentaenoic Acid (D-DPA): A Novel Therapeutic Agent

Based on the known biological functions of DPA and the established protective mechanism of deuterated PUFAs, D-DPA is poised to be a promising therapeutic agent. By combining the inherent anti-inflammatory and neuroprotective properties of DPA with the enhanced resistance to lipid peroxidation conferred by deuteration, D-DPA is expected to offer superior protection against cellular damage in a variety of disease contexts.

Anticipated Biological Roles of D-DPA

-

Enhanced Anti-inflammatory and Pro-resolving Activity: By resisting degradation through lipid peroxidation, D-DPA would be more available to be converted into specialized pro-resolving mediators, thus amplifying its anti-inflammatory effects.

-

Superior Neuroprotection: The increased stability of D-DPA would protect neuronal membranes from oxidative damage, a key factor in neurodegenerative diseases. This would complement its ability to modulate microglia activity.

-

Inhibition of Ferroptosis: Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. Given that deuterated PUFAs have been shown to inhibit ferroptosis, D-DPA is expected to be a potent inhibitor of this cell death pathway.

Quantitative Data from Relevant Studies

While direct quantitative data for D-DPA is limited, studies comparing the effects of DPA with EPA and DHA provide valuable insights into its relative potency.

Table 1: Comparative Effects of DPA, EPA, and DHA on Plasma Lipids in High-Fat Diet-Fed Mice [11]

| Parameter | Control (High-Fat Diet) | EPA Supplementation | DPA Supplementation | DHA Supplementation |

| Serum Cholesterol (mmol/L) | 7.8 ± 0.5 | 6.5 ± 0.4 | 6.3 ± 0.3 | 6.6 ± 0.4 |

| Serum Glucose (mmol/L) | 12.1 ± 0.8 | 10.5 ± 0.7 | 10.1 ± 0.6 | 10.3 ± 0.7 |

| HOMA-IR | 5.2 ± 0.6 | 4.5 ± 0.5 | 3.8 ± 0.4 | 4.3 ± 0.5 |

| Serum Adiponectin (µg/mL) | 3.5 ± 0.3 | 3.7 ± 0.4 | 4.8 ± 0.5 | 4.9 ± 0.5 |

| Serum ALT (U/L) | 45 ± 5 | 42 ± 4 | 32 ± 3 | 33 ± 3 |

*p < 0.05 compared to the high-fat diet control group.

Table 2: Comparative Effects of DPA, EPA, and DHA Supplementation on Plasma Lipid Parameters in Healthy Rats [5]

| Parameter | Control | EPA Supplementation | DPA Supplementation | DHA Supplementation |

| Plasma Triglycerides (g/L) | 0.85 ± 0.07 | 0.78 ± 0.06 | 0.65 ± 0.05 | 0.81 ± 0.07 |

| Total Cholesterol (g/L) | 0.92 ± 0.04 | 0.88 ± 0.05 | 0.79 ± 0.04 | 0.90 ± 0.05 |

| Non-HDL Cholesterol (g/L) | 0.45 ± 0.03 | 0.42 ± 0.03 | 0.35 ± 0.03* | 0.44 ± 0.04 |

*p < 0.05 compared to the control group.

Experimental Protocols

Synthesis of Deuterated Docosapentaenoic Acid (D-DPA)

The synthesis of D-DPA can be achieved through catalytic H/D exchange reactions. A general protocol, adapted from methods used for other PUFAs, is outlined below.[12][13]

Materials:

-

Docosapentaenoic acid (DPA)

-

Deuterium gas (D₂) or deuterated water (D₂O)

-

Homogeneous or heterogeneous catalyst (e.g., Crabtree's catalyst, Wilkinson's catalyst, or Pd/C)

-

Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Dissolve DPA in an appropriate anhydrous solvent under an inert atmosphere.

-

Add the catalyst to the solution.

-

Introduce deuterium gas to the reaction vessel at a specified pressure or add deuterated water.

-

Stir the reaction mixture at a controlled temperature for a designated period to allow for H/D exchange at the bis-allylic positions.

-

Monitor the reaction progress using techniques such as NMR spectroscopy or mass spectrometry to determine the extent of deuteration.

-

Upon completion, remove the catalyst by filtration.

-

Purify the D-DPA using column chromatography or other suitable purification methods.

-

Characterize the final product to confirm its purity and the degree and location of deuteration.

In Vivo Study of D-DPA Efficacy in a Mouse Model of Neuroinflammation

This protocol describes a representative in vivo experiment to evaluate the neuroprotective effects of D-DPA.[14]

Animal Model:

-

C57BL/6 mice

Experimental Groups:

-

Control group (standard diet)

-

LPS-induced neuroinflammation group (standard diet + LPS injection)

-

D-DPA treatment group (diet supplemented with D-DPA + LPS injection)

-

Non-deuterated DPA treatment group (diet supplemented with DPA + LPS injection)

Procedure:

-

Acclimatize mice to their respective diets for a period of 4 weeks to ensure incorporation of the fatty acids into tissues.

-

Induce neuroinflammation by intraperitoneal injection of lipopolysaccharide (LPS).

-

Monitor behavioral changes (e.g., using open field test, Morris water maze) at specified time points post-LPS injection.

-

At the end of the study period, euthanize the animals and collect brain tissue.

-

Analyze brain tissue for markers of inflammation (e.g., cytokines via ELISA or qPCR), oxidative stress (e.g., lipid peroxidation products via mass spectrometry), and neuronal damage (e.g., immunohistochemistry for neuronal markers).

-

Assess microglia polarization by immunofluorescence staining for M1 and M2 markers.

-

Analyze the expression of key signaling proteins (e.g., NF-κB, p38 MAPK, AKT) by Western blotting.

Analysis of Deuterated Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of fatty acid composition and the quantification of deuterated species in biological samples.[15]

Sample Preparation:

-

Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a modified Folch or Bligh-Dyer method.

-

Transesterify the lipid extract to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

-

Extract the FAMEs into an organic solvent (e.g., hexane).

GC-MS Analysis:

-

Inject the FAMEs onto a gas chromatograph equipped with a suitable capillary column for fatty acid separation.

-

Use a temperature gradient program to elute the FAMEs based on their chain length and degree of unsaturation.

-

The eluting compounds are introduced into a mass spectrometer for detection and quantification.

-

Monitor specific ions corresponding to the non-deuterated and deuterated forms of DPA to determine the incorporation of D-DPA.

Visualizing Key Pathways and Workflows

Metabolic Pathway of DPA and Deuteration Sites

Mechanism of Lipid Peroxidation and Inhibition by D-DPA

Experimental Workflow for In Vivo D-DPA Study

Signaling Pathways Modulated by DPA

Conclusion

Deuterated docosapentaenoic acid represents a promising, next-generation therapeutic strategy for a wide range of diseases underpinned by lipid peroxidation and inflammation. By building upon the inherent beneficial properties of DPA and enhancing its stability through deuteration, D-DPA has the potential to offer superior efficacy in protecting cells from oxidative damage. While further direct research on D-DPA is warranted to fully elucidate its specific pharmacological profile, the existing body of evidence for both DPA and other deuterated PUFAs provides a strong rationale for its development. The experimental protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this novel molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Threshold protective effect of deuterated polyunsaturated fatty acids on peroxidation of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. patchmd.com [patchmd.com]

- 7. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]

- 8. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 9. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyunsaturated Fatty Acid Deuteration against Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential effects of EPA, DPA and DHA on cardio-metabolic risk factors in high-fat diet fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deuterated docosahexaenoic acid protects against oxidative stress and geographic atrophy‐like retinal degeneration in a mouse model with iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Documents download module [ec.europa.eu]

- 14. In vivo study of the biosynthesis of long-chain fatty acids using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Docosapentaenoic Acid: A Technical Guide on DPA and its Deuterated Analog, DPA-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of docosapentaenoic acid (DPA) and its deuterated form, docosapentaenoic acid-d5 (DPA-d5). This document is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed information on their properties, biological significance, and analytical considerations.

Introduction to Docosapentaenoic Acid (DPA)

Docosapentaenoic acid (DPA) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) comprised of a 22-carbon chain with five cis double bonds. The two primary isomers are n-3 DPA (clupanodonic acid) and n-6 DPA (osbond acid), with n-3 DPA being the more common and biologically significant isomer in the context of omega-3 metabolism.[1] n-3 DPA serves as a crucial metabolic intermediate between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), two of the most well-studied omega-3 fatty acids.[2][3] While often overshadowed by EPA and DHA, emerging research highlights the unique and potent biological activities of DPA.[1][2][3]

This compound (DPA-d5): The Deuterated Analog

This compound (DPA-d5) is a stable isotope-labeled version of DPA, where five hydrogen atoms on the terminal omega-end of the molecule have been replaced with deuterium (B1214612) atoms.[4][5] This isotopic substitution results in a molecule that is chemically very similar to DPA but has a higher molecular weight. This key difference allows for its distinction from the endogenous, non-deuterated DPA in mass spectrometry-based analyses.[4][5]

Table 1: Physicochemical Properties of n-3 DPA and n-3 DPA-d5

| Property | Non-Deuterated n-3 DPA | n-3 DPA-d5 |

| Chemical Formula | C22H34O2 | C22H29D5O2 |

| Molecular Weight | 330.5 g/mol | 335.5 g/mol [4][5] |

| Synonyms | Clupanodonic acid, 22:5n-3 | all-cis-7,10,13,16,19-Docosapentaenoic-d5 acid[4][5] |

| Primary Application | Biologically active lipid | Internal standard for mass spectrometry[4][5] |

Comparative Biological Profile

While DPA-d5 is primarily utilized as an analytical tool, the introduction of deuterium can theoretically influence its biological properties due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step.

Metabolic Stability and Pharmacokinetics

Table 2: Potential Pharmacokinetic Differences (Inferred)

| Parameter | Non-Deuterated DPA | DPA-d5 (projected) | Rationale |

| Metabolic Clearance | Susceptible to oxidation and enzymatic degradation | Potentially slower clearance | Stronger C-D bonds may slow down enzymatic oxidation, a key metabolic pathway for PUFAs (Kinetic Isotope Effect). |

| Half-life | Standard biological half-life | Potentially longer half-life | Slower metabolism could lead to a longer residence time in the body. |

| Bioavailability | Subject to first-pass metabolism | Potentially higher bioavailability | Reduced first-pass metabolism in the liver could lead to higher systemic exposure. |

Biological Activity

The biological activities of non-deuterated DPA are multifaceted, including anti-inflammatory, anti-platelet, and pro-resolving actions.[2][3] DPA can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various bioactive lipid mediators.[2][8]

The impact of deuteration on the biological activity of DPA has not been directly studied. However, research on other deuterated PUFAs suggests that they can be incorporated into cell membranes and protect them from oxidative stress.[7][9][10] This protective effect is attributed to the kinetic isotope effect, which slows down the chain reaction of lipid peroxidation.[7] Therefore, it is plausible that DPA-d5, if used in a biological context beyond an internal standard, could exhibit enhanced stability against non-enzymatic oxidation.

Key Signaling Pathways

DPA, like other omega-3 fatty acids, modulates several key signaling pathways involved in inflammation and cellular metabolism.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. DPA has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects.[9][11]

DPA Metabolism and Eicosanoid Synthesis

DPA is a substrate for both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of various eicosanoids, some of which have potent anti-inflammatory and pro-resolving properties.[2][8][12]

Experimental Protocols

Accurate quantification of DPA in biological matrices is essential for understanding its metabolism and biological roles. The use of DPA-d5 as an internal standard is a cornerstone of reliable quantification by mass spectrometry.

Quantification of DPA in Biological Samples using DPA-d5 Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of DPA from plasma samples.

Materials:

-

Plasma sample

-

DPA-d5 internal standard solution (known concentration)

-

Methanol (B129727) (LC-MS grade)

-

Hexane (B92381) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a centrifuge tube, add a known amount of DPA-d5 internal standard solution.

-

Add 1 mL of methanol and vortex for 30 seconds to precipitate proteins.

-

Add 2 mL of hexane and vortex for 1 minute to extract lipids.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

-

Extraction:

-

Carefully collect the upper hexane layer containing the lipids and transfer to a clean tube.

-

Evaporate the hexane under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

-

Monitor the transition for DPA (e.g., m/z 329.2 -> specific fragment ion).

-

Monitor the transition for DPA-d5 (e.g., m/z 334.2 -> corresponding specific fragment ion).

-

-

-

Quantification:

-

Calculate the peak area ratio of DPA to DPA-d5.

-

Determine the concentration of DPA in the sample by comparing the peak area ratio to a standard curve prepared with known concentrations of DPA and a constant concentration of DPA-d5.

-

Conclusion

Docosapentaenoic acid is a biologically active omega-3 fatty acid with significant therapeutic potential. Its deuterated analog, DPA-d5, is an indispensable tool for its accurate quantification in biological systems. While direct comparative studies on the biological effects of DPA-d5 are lacking, the principles of the kinetic isotope effect suggest that it may possess enhanced stability against oxidative degradation. This technical guide provides a foundational understanding of both molecules, offering valuable insights for researchers and professionals in the fields of lipidomics, drug discovery, and nutritional science. Further research into the biological properties of DPA-d5 could open new avenues for its application beyond its current role as an internal standard.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Compound-Specific Isotope Analysis as a Potential Approach for Investigation of Cerebral Accumulation of Docosahexaenoic Acid: Previous Milestones and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Docosapentaenoic acid (DPA, 22:5n-3) ameliorates inflammation in an ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 8. Involvement of lipoxygenase pathway in docosapentaenoic acid-induced inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]

- 10. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. compoundchem.com [compoundchem.com]

- 12. Item - Docosapentaenoic acid (22:5n-3) : a review of its biological effects - Deakin University - Figshare [dro.deakin.edu.au]

Synthesis and Sources of Docosapentaenoic Acid-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosapentaenoic acid-d5 (DPA-d5) is a deuterated form of docosapentaenoic acid, a long-chain omega-3 or omega-6 polyunsaturated fatty acid (PUFA). Its application as an internal standard in mass spectrometry-based lipidomics has driven the need for reliable sources and synthetic routes. This technical guide provides a comprehensive overview of the chemical synthesis of DPA-d5, detailing a plausible multi-step synthetic pathway. It also explores the natural and commercial sources of DPA. Experimental protocols, quantitative data, and pathway visualizations are included to support researchers in the preparation and application of this critical analytical tool.

Introduction to Docosapentaenoic Acid (DPA)

Docosapentaenoic acid (DPA) refers to two primary isomers: the omega-3 (n-3) isomer, all-cis-7,10,13,16,19-docosapentaenoic acid (clupanodonic acid), and the omega-6 (n-6) isomer, all-cis-4,7,10,13,16-docosapentaenoic acid (osbond acid). The n-3 isomer is an intermediate in the metabolic pathway from eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA), while the n-6 isomer is synthesized from arachidonic acid (AA).[1] DPA and its metabolites are involved in various physiological processes, including the resolution of inflammation.[1]

The use of stable isotope-labeled internal standards, such as DPA-d5, is crucial for accurate quantification in mass spectrometry by correcting for matrix effects and variations in sample processing.[2][3] This guide focuses on the synthesis and sourcing of DPA-d5 for research applications.

Sources of Docosapentaenoic Acid

Natural Sources

DPA is naturally found in various marine and terrestrial sources. The primary dietary sources of n-3 DPA include:

-

Oily Fish: Salmon, mackerel, and herring are rich sources of n-3 PUFAs, including DPA.[1]

-

Fish Oils: Concentrated fish oil supplements are a significant source of DPA.[4]

-

Seal Meat and Blubber: These are particularly rich in DPA.[1]

-

Grass-fed Beef: Contains higher levels of omega-3 fatty acids, including DPA, compared to grain-fed beef.[5]

Table 1: Natural Sources of n-3 Docosapentaenoic Acid

| Source | DPA Content |

| Fish oil, menhaden | ~0.67 g per 1 tbsp[1] |

| Fish oil, salmon | ~0.41 g per 1 tbsp[1] |

| Salmon, red (sockeye), smoked | ~0.34 g per 1 filet (108 g)[1] |

| Salmon, Atlantic, farmed, raw | ~0.33 g per 3 oz (85 g)[1] |

| Beef brain, cooked | ~0.33 g per 3 oz (85 g)[1] |

Commercial Sources of DPA and DPA-d5

Several chemical suppliers offer DPA and its deuterated analogue, DPA-d5, primarily for research purposes. These compounds are typically synthesized and purified to high isotopic and chemical purity.

Table 2: Representative Commercial Suppliers of DPA-d5

| Supplier | Product Name | Purity |

| Cayman Chemical | This compound (ω-3) | ≥98% |

| Avanti Polar Lipids | 22:5 (n-3)-d5 Docosapentaenoic acid | ≥99% |

| Larodan | all-cis-7,10,13,16,19-Docosapentaenoic acid-d5 | >98% |

Chemical Synthesis of this compound (n-3)

The chemical synthesis of DPA-d5 is a multi-step process requiring careful control of stereochemistry to achieve the all-cis configuration of the double bonds. A plausible and efficient strategy involves the convergent synthesis from smaller, commercially available deuterated and non-deuterated building blocks. The following proposed pathway utilizes key reactions such as the Sonogashira coupling, Wittig reaction, and stereoselective hydrogenation.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of all-cis-7,10,13,16,19-docosapentaenoic acid-d5 suggests a disconnection strategy that breaks the molecule into three main fragments. The deuterium (B1214612) atoms are strategically placed on the terminal methyl group for stability and to provide a distinct mass shift.

Caption: Retrosynthetic analysis of DPA-d5.

Synthesis Workflow

The forward synthesis involves the construction of the carbon backbone through sequential Sonogashira couplings, followed by a Wittig reaction to introduce the final segment and establish the carboxyl group. Stereoselective reduction of the resulting poly-yne using a Lindlar catalyst with deuterium gas will yield the all-cis double bonds.

Caption: Proposed synthesis workflow for DPA-d5.

Detailed Experimental Protocols

Step 1: Synthesis of the C11 Alkyne Fragment via Sonogashira Coupling

This step involves the coupling of a suitable C6 vinyl iodide with a deuterated C5 terminal alkyne.

-

Materials:

-

(Z)-1-Iodohex-1-ene (C6 vinyl iodide fragment)

-

Pent-1-yne-5,5,5-d3 (Deuterated C5 alkyne fragment)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon), add (Z)-1-iodohex-1-ene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous THF to dissolve the solids, followed by triethylamine (2.5 eq).

-

To the stirred solution, add pent-1-yne-5,5,5-d3 (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50 °C and stir for 12 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with THF.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield the C11 enyne fragment.

-

Step 2: Synthesis of the C22 Poly-yne via Wittig Reaction

The C11 alkyne fragment is converted to a phosphonium (B103445) salt and then reacted with a C11 aldehyde fragment in a Wittig reaction.

-

Materials:

-

C11 enyne fragment from Step 1

-

Triphenylphosphine (PPh₃)

-

n-Butyllithium (n-BuLi)

-

Undec-2-yn-1-al (C11 aldehyde fragment)

-

Anhydrous THF

-

-

Procedure:

-

The C11 enyne fragment is first converted to the corresponding phosphonium salt by reaction with PPh₃.

-

In a separate dry flask under argon, dissolve the phosphonium salt in anhydrous THF and cool to -78 °C.

-

Add n-BuLi (1.1 eq) dropwise to form the ylide.

-

Slowly add a solution of undec-2-yn-1-al (1.0 eq) in anhydrous THF to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the C22 poly-yne.

-

Step 3: Stereoselective Hydrogenation with Deuterium Gas

The poly-yne is reduced to the all-cis polyene using a Lindlar catalyst and deuterium gas.

-

Materials:

-

C22 poly-yne from Step 2

-

Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)

-

Deuterium gas (D₂)

-

Hexane

-

-

Procedure:

-

Dissolve the C22 poly-yne (1.0 eq) in hexane.

-

Add Lindlar's catalyst (5% by weight of the alkyne) and a small amount of quinoline (1-2 drops).

-

Purge the reaction vessel with deuterium gas and maintain a positive pressure of D₂ (balloon).

-

Stir the mixture vigorously at room temperature, monitoring the reaction by TLC or GC to observe the disappearance of the starting material and the formation of the product. Over-reduction to the alkane should be avoided.

-

Upon completion, filter the catalyst through a pad of celite, washing with hexane.

-

Concentrate the filtrate to yield the crude DPA-d5 methyl ester.

-

Step 4: Saponification and Purification

The final step is the hydrolysis of the ester to the free fatty acid, followed by purification.

-

Materials:

-

Crude DPA-d5 methyl ester from Step 3

-

Potassium hydroxide (B78521) (KOH)

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the crude ester in methanol and add a solution of KOH in water.

-

Stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture with dilute HCl and extract the free fatty acid with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by preparative HPLC.

-

Metabolic Pathways of DPA

DPA is a key intermediate in the biosynthesis of other long-chain polyunsaturated fatty acids. Understanding these pathways is crucial for interpreting lipidomic data.

n-3 DPA Metabolic Pathway

n-3 DPA is synthesized from EPA through an elongation step and can be further converted to DHA. It is also a precursor to a series of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins.[1][6]

Caption: n-3 DPA metabolic pathway.

n-6 DPA Metabolic Pathway

n-6 DPA is formed from arachidonic acid (AA) via elongation and desaturation steps.

Caption: n-6 DPA metabolic pathway.

Conclusion

The synthesis of this compound is a challenging but achievable process for organic chemists. The outlined synthetic strategy, leveraging established methodologies like the Sonogashira coupling, Wittig reaction, and stereoselective hydrogenation, provides a robust framework for its preparation. The availability of high-purity DPA-d5 is essential for advancing our understanding of lipid metabolism and the role of DPA in health and disease through accurate and reliable quantitative lipidomic analysis. This guide serves as a valuable resource for researchers embarking on the synthesis and utilization of this important analytical standard.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. sciepub.com [sciepub.com]

An In-depth Technical Guide to the In Vivo Stability of Docosapentaenoic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated in vivo stability of docosapentaenoic acid-d5 (DPA-d5). Due to the limited direct research on the in vivo fate of DPA-d5, this document synthesizes information from studies on unlabeled docosapentaenoic acid (DPA) and other deuterated polyunsaturated fatty acids (PUFAs). The guide covers the metabolic pathways of DPA, proposed experimental protocols for assessing DPA-d5 stability, and illustrative data presentations.

Introduction to Docosapentaenoic Acid (DPA) and the Rationale for Deuteration

Docosapentaenoic acid (DPA) is a long-chain omega-3 polyunsaturated fatty acid that serves as an intermediate in the metabolic pathway between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][2][3] It is increasingly recognized for its distinct bioactive properties, including anti-inflammatory and anti-platelet aggregation effects.[1][2]

The use of stable isotope-labeled compounds, such as DPA-d5, is a powerful tool in metabolic research.[4][5][6] Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), allows for the tracing of molecules in vivo and can also enhance metabolic stability. By strategically placing deuterium atoms on the fatty acid chain, particularly at sites susceptible to enzymatic attack or oxidation, the rate of metabolism can be slowed. This "kinetic isotope effect" can prolong the half-life of the compound, making deuterated fatty acids valuable as metabolic tracers and potentially as therapeutic agents with improved pharmacokinetic profiles. DPA-d5 is intended for use as an internal standard for the quantification of DPA by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Metabolic Pathways of Docosapentaenoic Acid

The in vivo stability of DPA-d5 is intrinsically linked to the metabolic pathways of its non-deuterated counterpart. The primary metabolic fates of DPA include incorporation into tissues, retroconversion to EPA, conversion to DHA, and catabolism via β-oxidation.[1][2][7]

Tissue Incorporation

Upon absorption, DPA is incorporated into the phospholipid membranes of various tissues. Studies in rats have shown that DPA supplementation leads to significant increases in DPA concentrations in the liver, heart, skeletal muscle, and adipose tissue.[3][8] Adipose tissue appears to be a major site for the accumulation of DPA.[3][8]

Retroconversion to Eicosapentaenoic Acid (EPA)

A significant metabolic route for DPA is its retroconversion to EPA.[1][2][3] This process is thought to occur in the peroxisomes and involves one cycle of β-oxidation.[1][9] Evidence from studies in rats demonstrates that DPA supplementation increases EPA concentrations in the liver, heart, and skeletal muscle.[3][8]

Conversion to Docosahexaenoic Acid (DHA)

DPA is a direct precursor to DHA in a metabolic pathway that involves elongation and desaturation steps.[1][10] However, the conversion of DPA to DHA in mammals appears to be limited.[2][3] The liver is the primary site for this conversion.[3]

β-Oxidation

Like other fatty acids, DPA can be catabolized through β-oxidation in both mitochondria and peroxisomes to generate energy. Studies comparing the β-oxidation of EPA, DPA, and DHA have shown that DPA and DHA are catabolized to CO2 to a lesser extent than EPA.[7]

Below is a diagram illustrating the key metabolic pathways of DPA.

Experimental Protocols for Assessing In Vivo Stability

To evaluate the in vivo stability of DPA-d5, a series of experiments using animal models can be designed. These protocols are based on established methods for studying the pharmacokinetics and metabolism of fatty acids using stable isotope tracers.[4][6][11]

Animal Model and Administration

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a suitable model.

-

Acclimatization: Animals should be acclimated for at least one week with controlled diet and housing conditions.

-

Dosing: DPA-d5, formulated in a suitable vehicle (e.g., corn oil), is administered via oral gavage. A typical dose might be 50 mg/kg body weight. A control group receives the vehicle only.

Sample Collection

-

Blood Sampling: Blood samples are collected via tail vein or saphenous vein at multiple time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) post-administration. Plasma is separated by centrifugation and stored at -80°C.

-

Tissue Collection: At the final time point (e.g., 24 or 48 hours), animals are euthanized, and various tissues (liver, heart, brain, adipose tissue, skeletal muscle) are collected, snap-frozen in liquid nitrogen, and stored at -80°C.

Lipid Extraction and Analysis

-

Lipid Extraction: Total lipids are extracted from plasma and homogenized tissues using a modified Folch or Bligh-Dyer method.[12]

-

Derivatization: The extracted fatty acids are converted to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol.[13]

-

GC-MS Analysis: The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS).[12][13] The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify DPA-d5 and its potential metabolites (e.g., EPA-d5, DHA-d5).

The following diagram outlines the experimental workflow.

Data Presentation

The quantitative data obtained from the GC-MS analysis should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Plasma Pharmacokinetics of DPA-d5

| Time (hours) | DPA-d5 Concentration (µg/mL) | EPA-d5 Concentration (µg/mL) | DHA-d5 Concentration (µg/mL) |

| 0 | 0.0 | 0.0 | 0.0 |

| 1 | 5.2 ± 1.1 | 0.1 ± 0.05 | ND |

| 2 | 12.8 ± 2.5 | 0.5 ± 0.1 | ND |

| 4 | 18.5 ± 3.1 | 1.2 ± 0.3 | 0.1 ± 0.05 |

| 8 | 10.3 ± 1.9 | 2.5 ± 0.6 | 0.3 ± 0.1 |

| 12 | 4.1 ± 0.8 | 1.8 ± 0.4 | 0.2 ± 0.08 |

| 24 | 1.5 ± 0.4 | 0.9 ± 0.2 | 0.1 ± 0.04 |

| Data are presented as mean ± standard deviation. ND: Not Detected. |

Table 2: Hypothetical Tissue Distribution of DPA-d5 and its Metabolites 24 Hours Post-Administration

| Tissue | DPA-d5 (µg/g tissue) | EPA-d5 (µg/g tissue) | DHA-d5 (µg/g tissue) |

| Liver | 25.6 ± 4.8 | 8.2 ± 1.5 | 1.5 ± 0.3 |

| Heart | 15.3 ± 2.9 | 3.1 ± 0.7 | 0.5 ± 0.1 |

| Adipose Tissue | 45.1 ± 8.2 | 5.5 ± 1.1 | 0.8 ± 0.2 |

| Skeletal Muscle | 10.8 ± 2.1 | 2.4 ± 0.5 | 0.3 ± 0.09 |

| Brain | 2.1 ± 0.5 | ND | 0.2 ± 0.06 |

| Data are presented as mean ± standard deviation. ND: Not Detected. |

Conclusion

This technical guide outlines the expected metabolic fate of DPA-d5 based on the known metabolism of DPA and provides a framework for its in vivo stability assessment. The deuteration in DPA-d5 is anticipated to slow its metabolism, particularly its retroconversion to EPA and β-oxidation, potentially leading to a longer biological half-life and altered tissue distribution compared to unlabeled DPA. The proposed experimental protocols, utilizing stable isotope tracer techniques and GC-MS analysis, offer a robust methodology for quantifying the pharmacokinetics and metabolic profile of DPA-d5. The resulting data will be invaluable for researchers and drug development professionals in understanding the in vivo behavior of this and other deuterated fatty acids.

References

- 1. fennetic.net [fennetic.net]

- 2. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Short-term docosapentaenoic acid (22 : 5n-3) supplementation increases tissue docosapentaenoic acid, DHA and EPA concentrations in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 4. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. Orally administered [14C]DPA and [14C]DHA are metabolised differently to [14C]EPA in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 8. oipub.com [oipub.com]

- 9. Peroxisomal retroconversion of docosahexaenoic acid (22:6(n-3)) to eicosapentaenoic acid (20:5(n-3)) studied in isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of two novel microalgal enzymes involved in the conversion of the omega3-fatty acid, eicosapentaenoic acid, into docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 12. jfda-online.com [jfda-online.com]

- 13. benchchem.com [benchchem.com]

The Discovery and Characterization of Docosapentaenoic Acid-Derived Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid (PUFA), has long been recognized as a structural intermediate in the metabolic conversion of eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA).[1] However, for many years its distinct biological significance was largely overlooked.[2] Groundbreaking research, primarily since 2013, has unveiled that DPA is not merely a transitional molecule but a substrate for a unique and potent class of bioactive lipid mediators.[3] These DPA-derived metabolites belong to the superfamily of Specialized Pro-resolving Mediators (SPMs), which are critical regulators of inflammation resolution.[4][5]

The discovery of DPA-derived resolvins, protectins, and maresins has opened a new frontier in pharmacology, revealing them as potent endogenous molecules that actively orchestrate the return to tissue homeostasis after injury or infection.[3][6] Unlike traditional anti-inflammatory drugs that primarily block the initiation of inflammation, SPMs promote its active resolution, a fundamentally different therapeutic paradigm.[7] This technical guide provides an in-depth overview of the discovery, biosynthesis, and characterization of these novel DPA metabolites, offering detailed experimental protocols and quantitative data for researchers in the field.

Biosynthesis of DPA-Derived Specialized Pro-Resolving Mediators (SPMs)

The conversion of n-3 DPA into its bioactive metabolites is orchestrated by a series of enzymatic reactions, primarily involving lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. These pathways give rise to three major families of DPA-derived SPMs: Protectins, Maresins, and Resolvins (both D-series and T-series).[3]

Protectin Biosynthesis Pathway

The biosynthesis of DPA-derived protectins, such as PD1n-3 DPA, is initiated by the 15-lipoxygenase (ALOX15) enzyme, which introduces molecular oxygen to form a hydroperoxy intermediate. This is followed by further enzymatic conversion, likely involving an epoxide intermediate, which is then hydrolyzed to the final dihydroxy product.[3][8]

Maresin Biosynthesis Pathway

The production of DPA-derived maresins is initiated by the 12-lipoxygenase (12-LOX) enzyme, which forms the intermediate 14(S)-HpDPA.[3] Subsequent enzymatic epoxidation and hydrolysis by epoxide hydrolases lead to the formation of MaR1n-3 DPA and MaR2n-3 DPA.[3]

Resolvin Biosynthesis Pathways

DPA gives rise to two distinct series of resolvins through different enzymatic routes.

-

D-Series Resolvins (RvDn-3 DPA): This pathway is proposed to involve sequential actions of 15-LOX and 5-LOX to form a dihydroperoxy intermediate. This intermediate can then be converted via an epoxide to form RvD1n-3 DPA and RvD2n-3 DPA, or be directly reduced to form RvD5n-3 DPA.[3][9]

-

13-Series or T-Series Resolvins (RvT): This unique pathway involves transcellular biosynthesis. First, endothelial cells utilize cyclooxygenase-2 (COX-2) to convert DPA into 13(R)-HpDPA. This intermediate is then transferred to neutrophils, which complete the synthesis of the four RvT members (RvT1-RvT4).[3][10][11]

Quantitative Bioactivity of DPA Metabolites

DPA-derived SPMs exhibit potent biological activities at very low concentrations, typically in the picomolar to nanomolar range. Their effects include reducing neutrophil infiltration, enhancing macrophage efferocytosis (clearance of apoptotic cells), and resolving inflammation in various preclinical models.

| Metabolite Family | Specific Mediator | Model System | Effective Concentration / Dose | Biological Effect |

| Protectins | PD1n-3 DPA | Human Macrophages (in vitro) | pM - nM range | Increased phagocytosis of zymosan and apoptotic neutrophils.[7] |

| PD1n-3 DPA | Mouse (Zymosan-induced peritonitis) | 10 ng / mouse (i.p.) | Significantly reduced neutrophil recruitment.[7] | |

| PD1n-3 DPA | Mouse (Diabetic neuropathic pain) | 30 - 300 pmol (i.t.) | Alleviated mechanical allodynia.[1][12] | |

| Resolvins | RvD5n-3 DPA | Mouse (DSS-induced colitis) | 0.3 µg / mouse | Reduced macroscopic damage and myeloperoxidase (MPO) activity.[13] |

| RvTs (collectively) | Mouse (Inflammatory arthritis) | Endogenous (pg/paw range) | Increased levels correlated with reduced joint inflammation.[10] |

Experimental Protocols

The discovery and characterization of DPA metabolites rely on a combination of sophisticated analytical techniques and specific biological assays.

General Experimental Workflow

The process typically begins with a biological system capable of producing the mediators, followed by extraction, purification, and finally identification and quantification using mass spectrometry, which is then correlated with bioactivity.

Protocol 1: Lipid Mediator Profiling by LC-MS/MS

This protocol outlines a generalized method for the targeted analysis of DPA-derived SPMs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Collection and Preparation:

-

Collect biological samples (e.g., plasma, inflammatory exudates, cell culture supernatants) and immediately add two volumes of ice-cold methanol (B129727) to precipitate proteins and halt enzymatic activity.

-

Add deuterated internal standards (e.g., d5-RvD2, d8-5S-HETE) to each sample for quantification.

-

Acidify the samples to pH ~3.5 with dilute acid (e.g., HCl).

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the lipid mediators with a nonpolar solvent, typically methyl formate (B1220265) or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a small volume of mobile phase (e.g., 50:50 methanol/water).

-

Inject the sample onto a reverse-phase C18 column (e.g., 100 mm × 4.6 mm, 2.7 µm particle size).[14]

-

Perform chromatographic separation using a gradient of mobile phase A (e.g., water/methanol/acetic acid) and mobile phase B (e.g., methanol/acetic acid).[14] A typical gradient might run from ~50% B to 100% B over 20-30 minutes.

-

Analyze the eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[15]

-

Use a Multiple Reaction Monitoring (MRM) method for targeted detection. Specific parent ion (Q1) to daughter ion (Q3) transitions are monitored for each analyte. For example, the transition m/z 361 > 199 can be used for RvD5n-3 DPA.[9]

-

Identify metabolites by matching their retention times and MS/MS fragmentation patterns to those of authentic synthetic standards.[7]

-

Quantify by comparing the peak area of the endogenous mediator to the peak area of the corresponding deuterated internal standard.

-

Protocol 2: In Vivo Murine Peritonitis Assay

This protocol details a common in vivo model to assess the anti-inflammatory and pro-resolving actions of DPA metabolites.

-

Animal Model:

-

Use male FVB or C57BL/6 mice, 8-10 weeks of age.

-

Administer the synthetic DPA metabolite (e.g., 10-100 ng of PD1n-3 DPA) or vehicle control (e.g., saline containing 0.1% ethanol) via intraperitoneal (i.p.) or intravenous (i.v.) injection.[7]

-

-

Induction of Inflammation:

-

Approximately 15-30 minutes after treatment, induce peritonitis by i.p. injection of an inflammatory stimulus, such as zymosan A (1 mg/mouse).[7]

-

-

Exudate Collection:

-

At a specific time point (e.g., 2, 4, or 24 hours) post-zymosan injection, euthanize the mice.

-

Collect the peritoneal exudate by washing the peritoneal cavity with 3-5 mL of sterile, ice-cold phosphate-buffered saline (PBS) containing EDTA.

-

-

Cellular Analysis:

-

Determine the total leukocyte count in the exudate using a hemocytometer or an automated cell counter.

-

Prepare cytospin slides and stain with Wright-Giemsa or a similar stain.

-

Perform differential cell counts by light microscopy to determine the number of neutrophils and mononuclear cells.

-

Alternatively, use flow cytometry with specific cell surface markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages) for more detailed analysis.

-

-

Data Interpretation:

-

A significant reduction in the number of neutrophils recruited to the peritoneum in the SPM-treated group compared to the vehicle group indicates potent anti-inflammatory activity.[7]

-

Protocol 3: In Vitro Macrophage Phagocytosis Assay

This assay measures the ability of a DPA metabolite to enhance the phagocytic capacity of macrophages, a key hallmark of inflammation resolution.

-

Cell Culture:

-

Isolate human monocyte-derived macrophages (MDM) or use a macrophage-like cell line (e.g., J774A.1).

-

Culture cells in appropriate media until they are adherent and differentiated.

-

-

Preparation of Phagocytic Targets:

-

Use either fluorescently labeled zymosan A particles or apoptotic human neutrophils as targets.

-

To induce apoptosis in neutrophils, isolate them from healthy human donors and incubate them in culture for 18-24 hours. Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.

-

-

Phagocytosis Assay:

-

Pre-incubate the cultured macrophages with various concentrations of the DPA metabolite (e.g., 0.1 pM to 100 nM of PD1n-3 DPA) or vehicle control for 15 minutes at 37°C.[7]

-

Add the phagocytic targets (zymosan or apoptotic neutrophils) to the macrophage cultures at a ratio of approximately 5-10 targets per macrophage.

-

Incubate for 60-90 minutes at 37°C to allow for phagocytosis.

-

-

Quantification:

-

Gently wash the plates to remove non-ingested targets.

-

For zymosan, quantify the uptake using a fluorescence plate reader or by flow cytometry.

-

For apoptotic neutrophils, fix and stain the cells. Determine the phagocytic index by light microscopy, calculated as the percentage of macrophages that have ingested at least one apoptotic cell, multiplied by the average number of ingested cells per macrophage.

-

-

Data Interpretation:

-

An increase in the phagocytic index or fluorescence intensity in the SPM-treated groups compared to the vehicle control demonstrates pro-resolving activity. A bell-shaped dose-response curve is often observed for SPMs in this assay.[7]

-

Conclusion and Future Directions

The identification of specialized pro-resolving mediators derived from docosapentaenoic acid has fundamentally shifted our understanding of this once-overlooked fatty acid. These potent molecules, including protectins, maresins, and the unique 13-series resolvins, are not merely biomarkers but active players in resolving inflammation and promoting tissue healing. The quantitative data clearly demonstrate their efficacy at nanomolar and even picomolar concentrations, highlighting their potential as templates for a new generation of "immunoresolvent" therapies.

For drug development professionals, these findings offer novel targets and pathways for treating a wide range of inflammatory diseases, from arthritis and colitis to neuroinflammation and cardiovascular disease.[10][13] The detailed protocols provided herein serve as a guide for the isolation, identification, and functional characterization of these and other lipid mediators. Future research will likely focus on elucidating the specific receptors for each DPA-derived SPM, further defining their structure-activity relationships, and exploring their therapeutic efficacy in human clinical trials.[7] The world of DPA metabolites represents a promising and rapidly evolving field at the intersection of lipid biochemistry and immunology.

References

- 1. A new synthetic protectin D1 analog 3-oxa-PD1n-3 DPA reduces neuropathic pain and chronic itch in mice - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Protectins and Maresins: New Pro-Resolving Families of Mediators in Acute Inflammation and Resolution Bioactive Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Novel Lipid Mediator PD1n-3 DPA: An Overview of the Structural Elucidation, Synthesis, Biosynthesis and Bioactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 13-Series resolvins mediate the leukocyte-platelet actions of atorvastatin and pravastatin in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A new synthetic protectin D1 analog 3-oxa-PD1n-3 DPA reduces neuropathic pain and chronic itch in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Physiological Effects of Docosapentaenoic Acid (DPA) Supplementation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Distinction Between Docosapentaenoic Acid (DPA) and Docosapentaenoic Acid-d5 (DPA-d5)

It is critical to first delineate the distinction between Docosapentaenoic Acid (DPA) and its deuterated isotopologue, this compound (DPA-d5). DPA-d5 is a form of DPA where five hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling renders DPA-d5 an ideal internal standard for mass spectrometry-based quantitative analysis. Its near-identical chemical properties to DPA, but distinct mass, allow for precise measurement of endogenous DPA levels in biological samples. However, DPA-d5 is not utilized for supplementation in studies investigating physiological effects. The biological activities and health benefits discussed in this guide are attributable to the non-labeled, naturally occurring omega-3 fatty acid, DPA (specifically the n-3 isomer, clupanodonic acid).

Metabolic Pathways of n-3 DPA

n-3 Docosapentaenoic acid (22:5n-3) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) that serves as a key metabolic intermediate between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] The primary pathway for DPA synthesis is the elongation of EPA.[2] DPA can then be further metabolized to DHA through a series of elongation and desaturation steps, or it can be retro-converted back to EPA.[2]

The metabolism of n-3 DPA involves several key enzymatic steps:

-

Formation from EPA: EPA (20:5n-3) is elongated by fatty acid elongase enzymes (FAE-2 and FAE-5) to form n-3 DPA (22:5n-3).[2]

-

Conversion to DHA: DPA is first elongated to a 24-carbon fatty acid (24:5n-3), which is then desaturated by Δ6-desaturase to form 24:6n-3. This product subsequently undergoes one cycle of peroxisomal β-oxidation to yield DHA (22:6n-3).[2]

-

Retroconversion to EPA: DPA can be converted back to EPA, likely through a process involving peroxisomal acyl-CoA oxidase and a single cycle of β-oxidation.[2] Short-term supplementation studies in humans and rats have shown that administration of pure DPA leads to significant increases in the concentrations of both DPA and EPA in plasma and various tissues.[3][4]

-

Metabolism to Bioactive Mediators: DPA is a substrate for lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, leading to the production of specialized pro-resolving mediators (SPMs), including DPA-derived resolvins (RvT1-4, RvD1n-3, RvD2n-3, RvD5n-3), protectins (PD1n-3, PD2n-3), and maresins (MaR1n-3, MaR2n-3, MaR3n-3).[1][2][5] These molecules play a crucial role in the active resolution of inflammation.[6][7]

Physiological Effects of DPA Supplementation

Emerging research indicates that DPA possesses unique physiological effects that are distinct from those of EPA and DHA, particularly in relation to cardiovascular health and inflammation.

Cardiovascular Effects

Observational and mechanistic studies suggest that DPA contributes independently to cardiovascular health through its influence on lipid profiles, platelet aggregation, and vascular inflammation.[8]

-

Lipid Metabolism: DPA supplementation has been shown to modulate plasma triglyceride levels.[8][9] An inverse association between red blood cell (RBC) DPA levels and fasting triglycerides has been reported in healthy adults and in individuals with moderately elevated triglycerides.[7] In contrast to DHA, which can sometimes increase low-density lipoprotein (LDL) cholesterol, some studies suggest DPA does not share this effect.[10]

-

Platelet Aggregation: DPA has been shown to inhibit platelet aggregation, a key process in thrombus formation.[8] Men in the highest quintile of serum DPA and DHA levels exhibited significantly lower ADP-induced platelet aggregability compared to those in the lowest quintile.[11]

-

Endothelial Function: DPA is a potent stimulator of endothelial cell migration, suggesting a role in vascular repair and angiogenesis.[2]

Table 1: Summary of Quantitative Data on DPA and Cardiovascular Risk Factors

| Study Population | DPA Intervention | Duration | Key Quantitative Findings | Reference |

| Healthy Females (n=10) | 8 g/day pure DPA | 7 days | ▲ 2.3-fold increase in DPA in plasma triacylglycerols (TAG). ▲ 3.1-fold increase in EPA in plasma TAG. ▲ 3.1-fold increase in DHA in plasma TAG. | [3] |

| Healthy Adults (n=115) | Baseline RBC DPA levels | N/A | ▼ Inverse correlation between RBC n-3 DPA and fasting triglycerides (r = -0.30, p = 0.001). | [7] |

| Adults with high TG (n=28) | Baseline RBC DPA levels | N/A | ▼ Inverse correlation between RBC n-3 DPA and fasting triglycerides (r = -0.33, p = 0.04). | [7] |

| Middle-aged Men (Kuopio Ischaemic Heart Disease Risk Factor Study) | Baseline serum DPA levels | N/A | ▼ Men in the highest fifth of serum DHA+DPA had 16.4% lower ADP-induced platelet aggregability. | [11] |

Legend: ▲ Increase; ▼ Decrease

Anti-inflammatory Effects

DPA modulates inflammatory processes by competing with pro-inflammatory omega-6 fatty acids, such as arachidonic acid (AA), and by serving as a precursor to potent anti-inflammatory and pro-resolving mediators.[6]

-

Cytokine and Eicosanoid Production: In a mouse model of ulcerative colitis, DPA supplementation was more effective than EPA and DHA at reducing the disease activity index and myeloperoxidase accumulation.[12] It significantly inhibited the production and mRNA expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increased the anti-inflammatory cytokine IL-10.[12] Furthermore, DPA more potently inhibited the synthesis of the pro-inflammatory eicosanoids leukotriene B4 (LTB4) and prostaglandin (B15479496) E2 (PGE2).[12]

-

Resolution of Inflammation: DPA is metabolized into specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins.[1][7] These molecules are crucial for actively shutting down the inflammatory response and promoting tissue healing.[6]

-

Inflammatory Markers: In healthy adults, a significant inverse correlation has been observed between red blood cell (RBC) DPA levels and the systemic inflammatory marker C-reactive protein (CRP).[7]

Neurological Effects

Research into the specific neurological effects of DPA is less extensive compared to DHA. However, as a metabolic intermediary and structural component of neural membranes, DPA is believed to play a role in brain health.[13]

-

Neuroprotection: Preclinical studies suggest DPA may have neuroprotective and anti-inflammatory properties within the brain.[13] However, some studies indicate that DPA cannot fully substitute for DHA in supporting neuronal cell survival and preventing apoptosis, suggesting DHA has a more critical and specific role in these functions.[14]

-

Cognitive Function: While direct evidence from human supplementation trials is limited, some observational studies have noted correlations between higher blood levels of DPA and better cognitive outcomes in older adults.[13][15]

Experimental Protocols and Methodologies

The following sections detail common methodologies employed in the study of DPA supplementation.

Human Supplementation Trial Protocol (Example)

This protocol is a generalized example based on methodologies from clinical trials investigating omega-3 fatty acids.[3][9]

-

Study Design: A randomized, double-blind, placebo-controlled crossover or parallel-group design is typically employed. A crossover design, where each participant receives both the DPA supplement and the placebo at different times, helps to minimize inter-individual variability.[3]

-

Participants: Healthy volunteers or specific patient populations (e.g., individuals with hypertriglyceridemia) are recruited based on defined inclusion and exclusion criteria.[3][9]

-

Intervention:

-

Supplement: Purified n-3 DPA (e.g., >90% purity) is administered in encapsulated form. Dosages in human studies have ranged from 1 to 8 grams per day.[3][5]

-

Placebo/Control: An oil with a fatty acid profile representative of a typical dietary intake and low in omega-3s, such as olive oil or corn oil, is used as a placebo.[3]

-

Duration: Supplementation periods typically range from 7 days to 8 weeks or longer to allow for incorporation into various lipid pools.[3][9]

-

-

Data and Sample Collection: Blood samples are collected at baseline and at specified time points throughout the study. Plasma and red blood cells (RBCs) are separated for fatty acid analysis. Clinical chemistry panels, inflammatory markers (e.g., CRP, cytokines), and other relevant biomarkers are measured.

-

Dietary Control: Participants are often instructed to maintain their usual diet and physical activity levels and to avoid other sources of omega-3 supplements during the study period.[9]

Analytical Methodology: Fatty Acid Quantification

The accurate quantification of DPA and other fatty acids in biological matrices is essential. Gas chromatography (GC) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the gold-standard methods.[16][17]

-

Sample Preparation (Lipid Extraction and Derivatization):

-

Lipid Extraction: Total lipids are extracted from plasma or RBCs using a solvent system, typically a chloroform/methanol mixture (e.g., Folch or Bligh-Dyer methods).

-

Hydrolysis (Saponification): The esterified fatty acids in triglycerides, phospholipids, and cholesteryl esters are hydrolyzed to free fatty acids using a methanolic base (e.g., sodium hydroxide (B78521) in methanol).

-

Esterification (Methylation): The free fatty acids are converted to their volatile fatty acid methyl esters (FAMEs) using an esterifying agent such as boron trifluoride (BF3) in methanol.[18]

-

-

Gas Chromatography (GC) Analysis:

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A polar capillary column (e.g., DB-23) is used to separate the FAMEs based on their chain length, degree of unsaturation, and position of double bonds.

-

Quantification: FAMEs are identified by comparing their retention times to those of known standards. Quantification is achieved by comparing the peak area of each FAME to the peak area of an internal standard (e.g., methyl tricosanoate).

-

-

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis:

-

Method: This method offers high sensitivity and specificity. After hydrolysis of esterified fatty acids, the sample undergoes liquid-liquid extraction.[16][17]

-

Separation: Reversed-phase HPLC is used to separate the fatty acids.

-

Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification, often employing a deuterated internal standard like DPA-d5 for the highest accuracy.[16]

-

Conclusion and Future Directions

Docosapentaenoic acid is emerging as an omega-3 fatty acid with distinct and significant physiological effects, particularly in the realms of cardiovascular health and inflammation resolution. Its ability to lower triglycerides, inhibit platelet aggregation, and potently reduce inflammatory mediators underscores its therapeutic potential.[8][12] While DPA can serve as a metabolic reservoir for both EPA and DHA, its direct actions and conversion into unique DPA-derived specialized pro-resolving mediators highlight its independent biological importance.[3][5]

Future research should focus on large-scale, long-term human clinical trials using purified DPA to definitively establish its efficacy and optimal dosage for various clinical applications. Further elucidation of the structure and function of DPA-derived SPMs will provide deeper insights into its mechanisms of action. For drug development professionals, DPA and its bioactive metabolites represent promising candidates for novel therapeutics targeting inflammatory and cardiovascular diseases.

References

- 1. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 2. fennetic.net [fennetic.net]

- 3. A short-term n-3 DPA supplementation study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Short-term docosapentaenoic acid (22:5 n-3) supplementation increases tissue docosapentaenoic acid, DHA and EPA concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. n - 3 Docosapentaenoic acid: the iceberg n - 3 fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caringsunshine.com [caringsunshine.com]

- 7. mdpi.com [mdpi.com]

- 8. caringsunshine.com [caringsunshine.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Frontiers | The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiovascular risk factors: an updated systematic review of randomized controlled trials [frontiersin.org]

- 11. ahajournals.org [ahajournals.org]

- 12. Docosapentaenoic acid (DPA, 22:5n-3) ameliorates inflammation in an ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caringsunshine.com [caringsunshine.com]

- 14. Effects of docosapentaenoic acid on neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A review of the biologic and pharmacologic role of docosapentaenoic acid n-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous quantification of total eicosapentaenoic acid, docosahexaenoic acid and arachidonic acid in plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]

Methodological & Application

Application Note: Quantitative Analysis of Docosapentaenoic Acid (DPA) in Biological Matrices using DPA-d5 as an Internal Standard by LC-MS/MS

Introduction

Docosapentaenoic acid (DPA) is a C22:5 omega-3 polyunsaturated fatty acid (PUFA) that serves as a crucial intermediate in the metabolic pathway between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Accurate quantification of DPA in biological samples such as plasma, serum, tissues, and cells is essential for understanding its role in various physiological and pathological processes, including inflammation, cardiovascular health, and neurological function. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of DPA, employing its stable isotope-labeled counterpart, Docosapentaenoic acid-d5 (DPA-d5), as an internal standard. The use of a deuterated internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2]

Principle of the Method

This method utilizes the principle of stable isotope dilution, where a known amount of DPA-d5 is spiked into the sample at the beginning of the sample preparation process.[1] DPA-d5 is chemically and physically identical to endogenous DPA, ensuring it behaves similarly throughout extraction, derivatization (if necessary), and chromatographic separation.[2] By measuring the ratio of the signal response of the endogenous analyte to the internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during the procedure.[1][3] The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium (B1214612) atoms.

Experimental Protocols

1. Materials and Reagents

-

Standards: Docosapentaenoic acid (DPA), this compound (DPA-d5)[4]

-

Solvents: HPLC-grade or LC-MS grade methanol (B129727), acetonitrile, isopropanol, hexane (B92381), and chloroform.[1]

-

Reagents: Formic acid, ammonium (B1175870) acetate, potassium hydroxide (B78521) (for saponification), and hydrochloric acid.[1]

-

Water: LC-MS grade water.[1]

-

Biological Matrix: Plasma, serum, tissue homogenate, or cell lysate.

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of DPA and DPA-d5 in ethanol (B145695). Store at -20°C or lower.

-

Working Standard Solutions: Prepare a series of working standard solutions of DPA by serially diluting the primary stock solution with methanol or ethanol to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a DPA-d5 working solution at an appropriate concentration (e.g., 1 µg/mL) in methanol or ethanol. The optimal concentration may need to be determined based on the expected endogenous levels of DPA in the samples.

3. Sample Preparation

This protocol outlines a general procedure for total fatty acid analysis from a biological matrix, which includes a saponification step to release DPA from complex lipids.

-

Sample Aliquoting: Thaw frozen biological samples on ice. Aliquot a precise volume (e.g., 50-100 µL of plasma) or weight (e.g., 10-20 mg of tissue homogenate) into a clean glass tube.

-

Internal Standard Spiking: Add a known volume of the DPA-d5 internal standard spiking solution to each sample, calibrator, and quality control (QC) sample.

-

Lipid Extraction:

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.[2]

-

Vortex vigorously for 1-2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.[2]

-

Centrifuge at 2000 x g for 5-10 minutes to induce phase separation.[2]

-

Carefully transfer the lower organic layer (containing lipids) to a new glass tube.

-

-

Saponification (to release esterified DPA):

-

Acidification and Fatty Acid Extraction:

-

After cooling, acidify the solution to a pH below 3 by adding hydrochloric acid (e.g., 6 M HCl).[1]

-

Add 1 mL of hexane and vortex thoroughly to extract the free fatty acids.[1]

-

Centrifuge to separate the phases and transfer the upper hexane layer to a new tube.

-

Repeat the hexane extraction for a second time to ensure complete recovery.

-

-

Final Preparation:

-

Evaporate the pooled hexane extracts to dryness under nitrogen.

-

Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 acetonitrile:water).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A UHPLC or HPLC system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).[1][5]

-

Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used for fatty acid separation.[1]

-

Mobile Phase:

-

Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the fatty acids. The exact gradient should be optimized for the specific column and system.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for fatty acid analysis.[7]

Data Presentation

Table 1: LC-MS/MS Parameters for DPA and DPA-d5

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| DPA | 329.2 | 285.2 | -15 | 50 |

| DPA-d5 | 334.2 | 290.2 | -15 | 50 |

Note: The exact m/z values and collision energies may vary slightly depending on the instrument and should be optimized.

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90-110% |

| Matrix Effect | < 15% |

These are typical performance characteristics; specific results will depend on the matrix and instrumentation.

Quantification

A calibration curve is constructed by plotting the peak area ratio of DPA to DPA-d5 against the concentration of the DPA standards. The concentration of DPA in the unknown samples is then calculated from this curve using the measured peak area ratios.

Visualizations

Caption: Principle of Stable Isotope Dilution.

Caption: Experimental Workflow for DPA Quantification.

References

- 1. benchchem.com [benchchem.com]